molecular formula C20H22BrNO B14785713 2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethan-1-one CAS No. 88675-47-2

2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethan-1-one

Cat. No.: B14785713
CAS No.: 88675-47-2
M. Wt: 372.3 g/mol
InChI Key: UEXFOHZJSAOAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone is an organic compound that features a bromophenyl group, a phenylethanone group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone typically involves the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the bromophenyl group: This step often involves a substitution reaction where a bromine atom is introduced to the phenyl ring.

    Formation of the phenylethanone group: This can be done through Friedel-Crafts acylation or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound might be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research could explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific receptors, enzymes, or other proteins, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-1-yl)-1-(4-bromophenyl)-2-phenylethanone: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(morpholin-1-yl)-1-(4-bromophenyl)-2-phenylethanone: Contains a morpholine ring instead of an azepane ring.

Uniqueness

2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to compounds with other ring structures.

Properties

CAS No.

88675-47-2

Molecular Formula

C20H22BrNO

Molecular Weight

372.3 g/mol

IUPAC Name

2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone

InChI

InChI=1S/C20H22BrNO/c21-18-12-10-17(11-13-18)20(23)19(16-8-4-3-5-9-16)22-14-6-1-2-7-15-22/h3-5,8-13,19H,1-2,6-7,14-15H2

InChI Key

UEXFOHZJSAOAAH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.